molecular formula C4F8O2 B12525383 1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene CAS No. 700874-87-9

1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene

Cat. No.: B12525383
CAS No.: 700874-87-9
M. Wt: 232.03 g/mol
InChI Key: PODVJTKDNVRRMS-UHFFFAOYSA-N
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Description

1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene is a fluorinated organic compound with the molecular formula C4F8O2 It is characterized by the presence of multiple fluorine atoms and ether linkages, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene typically involves the reaction of 1,2-dichloro-1,2,2-trifluoroethene with difluoromethoxy(trifluoromethoxy)methane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to a temperature of around 80°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Addition Reactions: Halogens (e.g., chlorine, bromine) or hydrogen halides (e.g., hydrogen chloride) in inert solvents (e.g., carbon tetrachloride) are typical reagents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Scientific Research Applications

1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the modulation of enzyme activity, alteration of membrane properties, and inhibition of specific biochemical pathways. The compound’s unique structure allows it to engage in hydrogen bonding and van der Waals interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene is unique due to its combination of multiple fluorine atoms and ether linkages, which confer high stability, reactivity, and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other fields .

Properties

CAS No.

700874-87-9

Molecular Formula

C4F8O2

Molecular Weight

232.03 g/mol

IUPAC Name

1-[difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene

InChI

InChI=1S/C4F8O2/c5-1(6)2(7)13-4(11,12)14-3(8,9)10

InChI Key

PODVJTKDNVRRMS-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)F)(OC(OC(F)(F)F)(F)F)F

Origin of Product

United States

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